ABT-102 - 808756-71-0

ABT-102

Catalog Number: EVT-256927
CAS Number: 808756-71-0
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT 102 is a potent and selective antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors under clinical trials. It is a very promising approach for pain management.
Synthesis Analysis

The synthesis of ABT-102 involves several key steps centered around the formation of the urea linkage and the introduction of the indazole moiety. The process typically includes:

  1. Formation of Urea Linkage: The initial step involves reacting an appropriate amine with a carbonyl compound to form the urea structure.
  2. Introduction of Indazole: The indazole ring is synthesized separately and then coupled to the urea moiety through standard coupling techniques.
  3. Purification: Following synthesis, ABT-102 is purified using methods such as recrystallization or chromatography to achieve the desired purity levels.

Technical details regarding the specific reagents and conditions used in each step can vary, but they typically involve organic solvents and catalysts to facilitate reactions .

Molecular Structure Analysis

The molecular structure of ABT-102 can be described by its chemical formula C9H9N3OC_9H_9N_3O. It features an indazole ring connected to a urea group, which is critical for its biological activity.

Chemical Reactions Analysis

ABT-102 undergoes various chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:

  1. Urea Formation: The reaction between an amine and a carbonyl compound forms the urea functional group.
  2. Indazole Coupling: The coupling reaction between the indazole derivative and the urea component is crucial for creating the final product.
  3. Degradation Pathways: In biological systems, ABT-102 may undergo hydrolysis or oxidation, affecting its pharmacokinetics and efficacy.

Technical details regarding these reactions often involve specific conditions such as temperature, pH, and solvent choice that optimize yield and purity .

Mechanism of Action

ABT-102 exerts its pharmacological effects primarily through antagonism of the TRPV1 receptor. By binding to this receptor, ABT-102 inhibits its activation by noxious stimuli such as heat or capsaicin. This blockade leads to reduced neuronal excitability and decreased pain signaling pathways.

Process Data

  • Binding Affinity: ABT-102 demonstrates high affinity for TRPV1, effectively preventing receptor activation.
  • Pharmacodynamics: Its action results in analgesic effects observed in preclinical pain models.

This mechanism positions ABT-102 as a potential alternative to traditional analgesics, particularly in cases where TRPV1 plays a significant role in pain perception .

Physical and Chemical Properties Analysis

ABT-102 possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a white solid or powder.
  • Solubility: Highly soluble in water due to its molecular structure.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses often include stability tests and solubility assessments conducted under various conditions to ensure efficacy in formulations .

Applications

ABT-102's primary application lies within scientific research focused on pain management. Its role as a TRPV1 antagonist makes it a candidate for treating various pain-related conditions such as:

  • Chronic Pain Disorders: Including neuropathic pain where traditional analgesics may be less effective.
  • Inflammatory Pain Models: Demonstrating efficacy in reducing inflammation-induced pain responses.

Research continues into optimizing formulations of ABT-102 to enhance bioavailability and therapeutic outcomes in clinical settings .

TRPV1 Antagonism as a Therapeutic Mechanism

ABT-102 ((R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea) represents a class of potent and selective TRPV1 antagonists developed for pain management. This urea derivative incorporates a rigid indan moiety that confers optimal binding characteristics to the TRPV1 receptor, significantly enhancing its pharmaceutical properties compared to earlier TRPV1 antagonists [6]. ABT-102 demonstrates competitive antagonism across multiple TRPV1 activation modalities while exhibiting favorable pharmacokinetic properties, including improved central nervous system penetration that enables efficacy in diverse pain models [3] [7].

Molecular Interactions of ABT-102 with TRPV1 Ion Channels

ABT-102 binds competitively to the vanilloid binding site of the TRPV1 receptor with nanomolar affinity. Its molecular interactions involve specific hydrogen bonding between the urea carbonyl group and key residues (Glu570 and Tyr511) in the intracellular region of the receptor's S1-S4 domain [3] [9]. The tert-butyl group on the indan ring system engages in hydrophobic interactions within a lipophilic subpocket, while the indazole moiety extends toward the pore-forming region, contributing to channel block during agonist stimulation [6] [9]. This binding conformation stabilizes the channel in a closed state, preventing cation influx (particularly calcium) that would otherwise initiate nociceptive signaling [3] [7]. The (R)-enantiomer configuration is essential for high-affinity binding, as the (S)-enantiomer demonstrates significantly reduced potency (IC₅₀ = 123 nM versus 4-16 nM for ABT-102) [10].

Selectivity Profiling Against TRPV1 Activation Modes

ABT-102 exhibits differential potency in blocking distinct TRPV1 activation pathways:

Capsaicin & Endovanilloid Blockade: ABT-102 demonstrates highest potency against capsaicin and endogenous lipid agonists (NADA, anandamide), with IC₅₀ values ranging from 1-16 nM across species (human, rat) in fluorescence-based calcium flux assays. This complete inhibition occurs in a concentration-dependent manner without partial agonist activity [3] [7].

Proton-Mediated Activation: Against acidic pH (pH < 6.0) activation, ABT-102 exhibits moderate inhibitory effects. While complete blockade is achievable, significantly higher concentrations (approximately 10-fold) are required compared to capsaicin blockade. This differential inhibition profile suggests distinct molecular determinants for proton versus capsaicin activation [3].

Heat-Mediated Activation: ABT-102 elevates heat pain thresholds in a dose-dependent manner. In healthy volunteers, ABT-102 (4 mg twice daily) significantly increased oral heat pain thresholds by 2.5°C (95% CI: 0.6-4.4) on day 1 and 4.4°C (2.5-6.3) by day 5 compared to placebo [2]. Similarly, cutaneous heat pain thresholds increased by 3.3°C (1.4-5.3) on day 2 and 5.3°C (3.3-7.2) on day 5, confirming effective but not necessarily complete blockade of thermal activation [2].

Table 1: Selectivity Profile of ABT-102 Against TRPV1 Activation Modalities

Activation ModeAgonist/StimulusIC₅₀/Effective ConcentrationExperimental System
Chemical AgonismCapsaicin1-16 nMHEK293 cells expressing human TRPV1 [3]
Endovanilloid SignalingN-arachidonoyl dopamine (NADA)5-7 nMRat TRPV1 calcium flux assay [3] [8]
AcidificationpH 5.5~100 nMProton-induced calcium influx [3]
Thermal Activation>43°CEffective at 1-4 mg BID (clinical)Human heat pain threshold elevation [2]
Non-TRPV1 ChannelsTRPA1, TRPV3, TRPV4, TRPM8>30 μM (no significant blockade)Selectivity panel [3]

ABT-102-Mediated Receptor Desensitization Dynamics

ABT-102 induces complex adaptive responses in TRPV1 signaling upon repeated administration:

Hyperthermia Tolerance: Single-dose ABT-102 administration produces a self-limiting increase in core body temperature (typically ≤1°C in humans). However, this hyperthermic effect rapidly attenuates with repeated dosing. Population PK/PD modeling indicates a tolerance half-life (T₅₀) of approximately 28 hours (95% CI: 20-43 h), with near-complete tolerance developing within 2-3 days of twice-daily administration [1] [7]. This tolerance mechanism is receptor-specific rather than pharmacokinetic, as drug accumulation does not correlate with attenuated temperature response [1] [3].

Enhanced Analgesia: Paradoxically, repeated ABT-102 administration (5-12 days) enhances its analgesic efficacy in rodent models of inflammatory, postoperative, osteoarthritic, and bone cancer pain without corresponding increases in plasma or brain concentrations [3] [7]. This contrasts with opioid-induced tolerance and suggests adaptive changes in pain pathways rather than drug disposition changes. Proposed mechanisms include increased TRPV1 membrane expression in sensory neurons and reduced endogenous agonist production in chronic pain states [7] [9].

Receptor Trafficking Effects: Chronic ABT-102 exposure modulates TRPV1 cellular distribution. While acute exposure promotes receptor internalization, repeated administration may alter recycling kinetics or insertion of new receptors into the membrane, potentially explaining the divergent effects on thermoregulation versus nociception [3] [9]. These effects appear specific to the TRPV1 mechanism, as structurally distinct TRPV1 antagonists (e.g., A-993610) exhibit similar paradoxical enhancement of analgesia with repeated dosing [7].

Table 2: ABT-102-Induced Desensitization Dynamics in Preclinical and Clinical Studies

Adaptive ResponseTime CourseProposed MechanismFunctional Consequence
Hyperthermia AttenuationT₅₀ = 28 h (20-43 h); near-complete by day 3 [1]Thermoregulatory setpoint recalibrationLoss of body temperature effect despite maintained exposure
Enhanced AnalgesiaDevelops over 5-12 days repeated dosing [7]Increased TRPV1 membrane expression; reduced endogenous agonist productionImproved pain control without dose escalation
Warm Detection Threshold AlterationSignificant increases maintained through day 5 (ΔWDT = 2.7°C oral) [2]Receptor desensitization without functional impairmentTransiently reduced thermal sensitivity
Circadian Rhythm EffectsBaseline temperature variation: 0.25-0.31°C amplitude [1]Endogenous rhythm confounds drug effectRequires PK/PD modeling for accurate effect quantification

Molecular Basis of Desensitization: The development of tolerance to hyperthermia while analgesic effects enhance suggests distinct regulatory mechanisms for TRPV1 in thermoregulatory versus nociceptive pathways. This divergence may stem from tissue-specific TRPV1 interactomes or differential expression of regulatory proteins in dorsal root ganglia versus hypothalamic neurons [7] [9]. The absence of cross-tolerance between ABT-102 and opioids further highlights the unique adaptive responses to TRPV1 blockade [3].

Properties

CAS Number

808756-71-0

Product Name

ABT-102

IUPAC Name

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1

InChI Key

TYOYXJNGINZFET-GOSISDBHSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 102; ABT-102; ABT102; CHEMBL398338;

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.